molecular formula C15H16N2O2S B2371810 N'-(2,6-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide CAS No. 898374-88-4

N'-(2,6-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide

Cat. No.: B2371810
CAS No.: 898374-88-4
M. Wt: 288.37
InChI Key: HDZSGIFFLHWCSA-UHFFFAOYSA-N
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Description

“N’-(2,6-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide” is an organic compound that belongs to the class of oxamides Oxamides are derivatives of oxalic acid and are characterized by the presence of an amide group This particular compound features a 2,6-dimethylphenyl group and a thiophen-2-ylmethyl group attached to the oxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’-(2,6-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide” typically involves the following steps:

    Formation of the Amide Bond: The reaction between oxalic acid or its derivatives with 2,6-dimethylphenylamine and thiophen-2-ylmethylamine under appropriate conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in an inert solvent like dichloromethane or tetrahydrofuran (THF).

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxamide group, potentially converting it to the corresponding amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: As a building block for creating novel materials with specific properties.

    Biological Studies: Investigating its interactions with biological targets and potential bioactivity.

    Industrial Applications: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for “N’-(2,6-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide” would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,6-dimethylphenyl)-N-(phenylmethyl)oxamide
  • N’-(2,6-dimethylphenyl)-N-(furan-2-ylmethyl)oxamide
  • N’-(2,6-dimethylphenyl)-N-(pyridin-2-ylmethyl)oxamide

Uniqueness

“N’-(2,6-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide” is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall bioactivity.

Properties

IUPAC Name

N'-(2,6-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-10-5-3-6-11(2)13(10)17-15(19)14(18)16-9-12-7-4-8-20-12/h3-8H,9H2,1-2H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZSGIFFLHWCSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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